molecular formula C11H16ClN3O3 B1532388 3-methyl-1-[2-oxo-2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride CAS No. 1258639-85-8

3-methyl-1-[2-oxo-2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride

Cat. No.: B1532388
CAS No.: 1258639-85-8
M. Wt: 273.71 g/mol
InChI Key: YZQWZAAELUTJTH-UHFFFAOYSA-N
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Description

3-methyl-1-[2-oxo-2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride is a useful research compound. Its molecular formula is C11H16ClN3O3 and its molecular weight is 273.71 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

3-Methyl-1-[2-oxo-2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride (CAS No. 1258639-85-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C11H15N3O3.HCl
  • Molecular Weight : 273.72 g/mol
  • CAS Number : 1258639-85-8

Synthesis

The synthesis of this compound involves the reaction of piperazine derivatives with diketopiperazine precursors. The specific synthetic pathways can influence the biological activity of the resulting compounds, as variations in side groups can significantly alter their pharmacological profiles.

Antitumor Activity

Research indicates that derivatives of pyrrole compounds, including those related to this compound, exhibit antitumor properties. For instance, studies have shown that certain pyrrole derivatives can inhibit the growth of cancer cell lines by interacting with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2 .

The proposed mechanism involves the formation of stable complexes with these receptors, leading to disruption in signaling pathways essential for tumor growth. Molecular docking studies have suggested that these compounds can intercalate into lipid bilayers and affect membrane dynamics, which may contribute to their biological effects .

Cytotoxicity and Selectivity

In vitro studies have demonstrated that some pyrrole derivatives possess selective cytotoxicity against various cancer cell lines while exhibiting low toxicity towards normal cells. For example, one study reported that a related compound inhibited colon cancer cell lines with a GI50 in the nanomolar range .

Case Studies

  • Study on Antiproliferative Effects : A study evaluated the antiproliferative activity of several pyrrole derivatives on human cancer cell lines. The results indicated significant inhibition of cell proliferation at low concentrations (10 µg/mL), while higher concentrations (100 µg/mL) showed slight toxicity .
  • In Vivo Studies : In animal models of chemically induced tumors, specific pyrrole derivatives demonstrated a reduction in tumor size and improved survival rates compared to control groups .
  • Molecular Dynamics Simulations : Simulations have shown that these compounds can effectively bind to target proteins involved in cancer progression, suggesting a potential for therapeutic application in oncology .

Data Table: Biological Activity Summary

Biological ActivityObservationsReferences
Antitumor ActivityInhibition of cancer cell growth
CytotoxicityLow toxicity to normal cells at therapeutic doses
Interaction with ReceptorsStable complexes formed with EGFR and VEGFR2
In Vivo EfficacyReduced tumor size in animal models

Properties

IUPAC Name

3-methyl-1-(2-oxo-2-piperazin-1-ylethyl)pyrrole-2,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3.ClH/c1-8-6-9(15)14(11(8)17)7-10(16)13-4-2-12-3-5-13;/h6,12H,2-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQWZAAELUTJTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C1=O)CC(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-methyl-1-[2-oxo-2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride
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3-methyl-1-[2-oxo-2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride
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3-methyl-1-[2-oxo-2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride
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3-methyl-1-[2-oxo-2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride
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3-methyl-1-[2-oxo-2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride
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3-methyl-1-[2-oxo-2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.